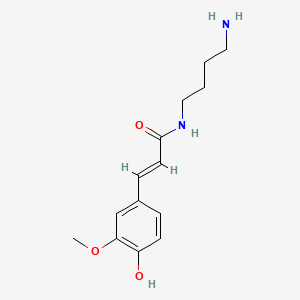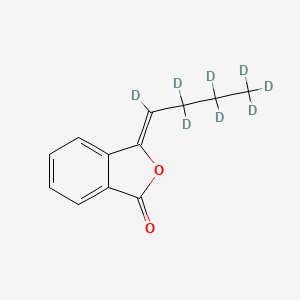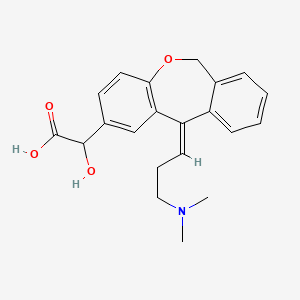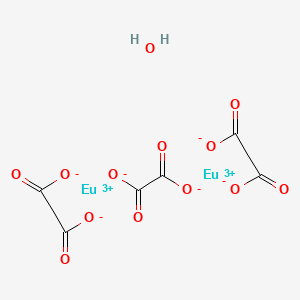
Neo Heliopan AP Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Neo Heliopan AP Sodium Salt, also known as Disodium Phenyl Dibenzimidazole Tetrasulfonate , is a highly effective and photostable UVA II absorber . It forms water-soluble salts with the addition of a base . This compound is added to sunscreens to absorb UVA rays .
Molecular Structure Analysis
The molecular formula of Neo Heliopan AP Sodium Salt is C20 H14 N4 O12 S4 . x (Na) . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
Neo Heliopan AP Sodium Salt is a hygroscopic compound , meaning it absorbs moisture from the air. It forms water-soluble salts . More specific physical and chemical properties are not provided in the search results.Wirkmechanismus
Eigenschaften
CAS-Nummer |
226952-42-7 |
|---|---|
Molekularformel |
C₂₀H₁₄N₄O₁₂S₄ xNa⁺ |
Molekulargewicht |
630.6 |
Synonyme |
1H-Benzimidazole-5,7-disulfonic acid, 2,2’-(1,4-phenylene) Sodium Salt; 1H-Benzimidazole-4,6-disulfonic acid, 2,2’-(1,4-phenylene) Sodium Salt; Bisdisulizole Sodium; Bisimidazylate Sodium Salt; Sodium Bisdisulizole; Disodium Phenyldibenzimidazoletetr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(N6-Benzoyl)-5'-O-[(N,N-diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine](/img/structure/B1146751.png)



![Diphenyl[(trimethylstannyl)methyl]silane](/img/structure/B1146760.png)

